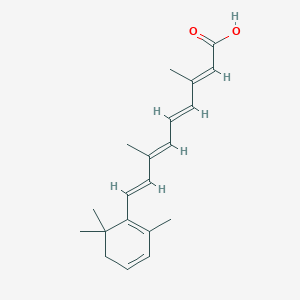

Ácido 3,4-Didehidroretinoico

Descripción general

Descripción

All-trans-3,4-didehydroretinoic acid is a retinoid obtained by 3,4-desaturation of beta-ionone ring of all-trans-retinoic acid It has a role as a human xenobiotic metabolite. It is a vitamin A and a retinoid. It derives from an all-trans-retinoic acid.

all-trans-3, 4-Didehydro-retinoic acid, also known as 3, 4-didehydroretinoate or vitamin A2 acid, belongs to the class of organic compounds known as retinoids. These are oxygenated derivatives of 3, 7-dimethyl-1-(2, 6, 6-trimethylcyclohex-1-enyl)nona-1, 3, 5, 7-tetraene and derivatives thereof. all-trans-3, 4-Didehydro-retinoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, all-trans-3, 4-didehydro-retinoic acid is primarily located in the membrane (predicted from logP) and cytoplasm. all-trans-3, 4-Didehydro-retinoic acid can be biosynthesized from all-trans-retinoic acid.

Aplicaciones Científicas De Investigación

Morfógeno en el Desarrollo Embrionario

Al igual que el ácido retinoico, el ácido 3,4-didehidroretinoico se forma metabólicamente a partir del retinol y representa un morfógeno en las yemas de las extremidades de los embriones de pollo . Esto sugiere que juega un papel crucial en la diferenciación y el desarrollo de ciertas células en el sistema nervioso central .

Diferenciación Tisular

El ácido 3,4-Didehidroretinoico es otro metabolito del retinol que es responsable del funcionamiento de la vitamina A en la diferenciación tisular . Esto indica su posible papel en el crecimiento y desarrollo de varios tejidos en el cuerpo.

Respuesta a la Radiación UV en Queratinocitos

Las investigaciones han demostrado que tanto la UVA como la UVB promueven la biosíntesis del ácido dehidroretinoico en los queratinocitos . Esto sugiere que el ácido 3,4-Didehidroretinoico y sus metabolitos pueden desempeñar un papel en la respuesta de la piel a la radiación UV .

Protección Contra la Apoptosis Inducida por UV

La suficiencia de ácido dehidroretinoico reduce la apoptosis impulsada por UVA/B de manera más efectiva que la suficiencia de retinol . Esto indica que el ácido 3,4-Didehidroretinoico podría usarse potencialmente en el desarrollo de tratamientos para afecciones causadas por la radiación UV.

Regulación de la Expresión del Ligando Fas

Se ha descubierto que la expresión del ligando Fas está regulada positivamente por el ácido retinoico, pero no por el ácido dehidroretinoico . Esto sugiere que el ácido 3,4-Didehidroretinoico podría tener un papel único en la regulación de las respuestas inmunitarias.

Posible Papel en el Desarrollo de Vertebrados

Hay evidencia creciente de que el ácido retinoico, y por extensión el ácido 3,4-Didehidroretinoico, es un morfógeno involucrado en el desarrollo de vertebrados . Esto sugiere que podría tener un papel significativo en la formación de patrones de extremidades y otros aspectos del desarrollo de vertebrados .

Mecanismo De Acción

Target of Action

3,4-Didehydroretinoic acid, like retinoic acid, is a metabolite of retinol . It acts as a morphogen in chick-embryo limb buds and certain cells of the central nervous system . It activates both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) .

Mode of Action

3,4-Didehydroretinoic acid interacts with its targets, RARs and RXRs, to induce changes in the cells . It is formed metabolically from retinol and is responsible for the functioning of vitamin A in tissue differentiation .

Biochemical Pathways

The compound is generated in situ from retinol through a 3,4-didehydroretinol intermediate . It affects the pathways related to tissue differentiation and development .

Pharmacokinetics

It is known that it is formed metabolically from retinol . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The action of 3,4-Didehydroretinoic acid results in tissue differentiation and development . It plays a crucial role as a morphogen in chick-embryo limb buds and certain cells of the central nervous system .

Action Environment

The action of 3,4-Didehydroretinoic acid can be influenced by environmental factors such as UV radiation. For instance, both UVA and UVB promote dehydroretinol biosynthesis in keratinocytes . Dehydroretinol sufficiency reduces UVA/B driven apoptosis more effectively than retinol sufficiency .

Direcciones Futuras

Research on retinoic acid and its derivatives, including 3,4-Didehydroretinoic acid, is ongoing. Future directions may include further exploration of the role of the retinoic acid pathway in cancer progression and the development of combination strategies targeting both the retinoic acid pathway and other targets .

Análisis Bioquímico

Cellular Effects

3,4-Didehydroretinoic acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to represent a morphogen in chick-embryo limb buds

Molecular Mechanism

It is known to be formed metabolically from retinol

Dosage Effects in Animal Models

In a study, α-Retinol and 3,4-didehydroretinol were found to support growth in rats when fed at equimolar amounts

Metabolic Pathways

3,4-Didehydroretinoic acid is involved in the metabolic pathways of retinol

Propiedades

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6-12,14H,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYESMXTWOAQFET-YCNIQYBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310910 | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4159-20-0 | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4159-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004159200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Didehydroretinoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

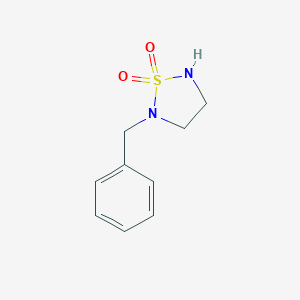

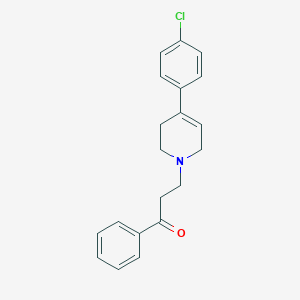

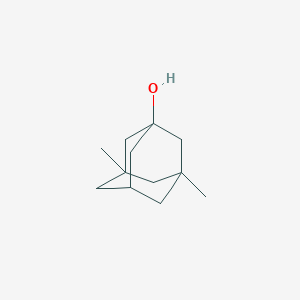

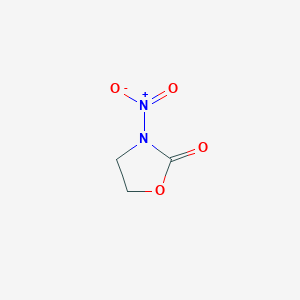

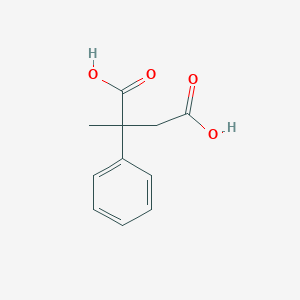

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

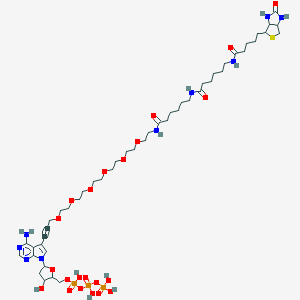

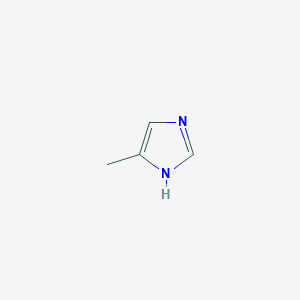

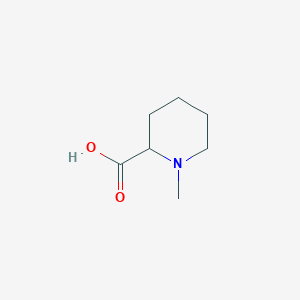

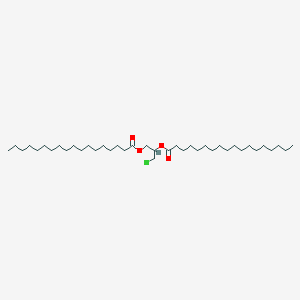

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.